tert-butyl 2-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate
Overview
Description
Tert-butyl 2-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate is a synthetic organic compound characterized by the presence of a trifluoroacetyl group attached to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate typically involves the reaction of an indole derivative with tert-butyl chloroformate and trifluoroacetic anhydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The process can be summarized as follows:
Starting Materials: Indole derivative, tert-butyl chloroformate, trifluoroacetic anhydride.
Reaction Conditions: Anhydrous solvents such as dichloromethane, under inert atmosphere (e.g., nitrogen or argon).
Procedure: The indole derivative is first reacted with tert-butyl chloroformate to form the tert-butyl ester. This intermediate is then treated with trifluoroacetic anhydride to introduce the trifluoroacetyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form quinoline derivatives.
Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon of the trifluoroacetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Trifluoromethyl-substituted indole derivatives.
Substitution: N-substituted indole derivatives.
Scientific Research Applications
Tert-butyl 2-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity. The indole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate
- Ethyl 2-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate
- tert-Butyl 2-(2,2,2-trifluoroacetyl)-1H-pyrrole-1-carboxylate
Uniqueness
Tert-butyl 2-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate is unique due to the presence of both the tert-butyl ester and the trifluoroacetyl group, which confer distinct electronic and steric properties. These features enhance its reactivity and stability, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl 2-(2,2,2-trifluoroacetyl)indole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3/c1-14(2,3)22-13(21)19-10-7-5-4-6-9(10)8-11(19)12(20)15(16,17)18/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJZSRSABBHFCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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